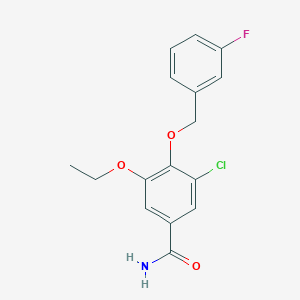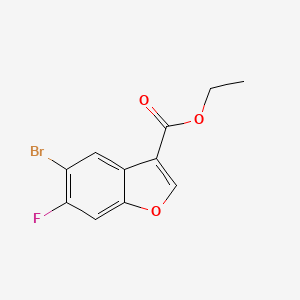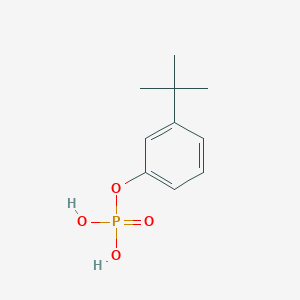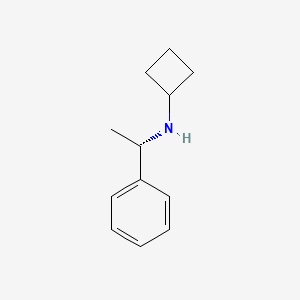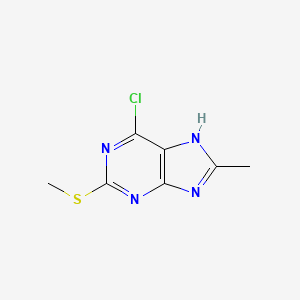
6-Chloro-8-methyl-2-(methylthio)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-methyl-2-(methylthio)-7H-purine is a heterocyclic aromatic compound belonging to the purine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a methylthio group at the 2nd position on the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methyl-2-(methylthio)-7H-purine typically involves multi-step organic reactions. One common method includes the chlorination of 8-methyl-2-(methylthio)-7H-purine using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 6-Chloro-8-methyl-2-(methylthio)-7H-purine may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the methylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted purines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-methyl-2-(methylthio)-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its antiviral and anticancer properties, with ongoing research into its mechanism of action and therapeutic potential.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 6-Chloro-8-methyl-2-(methylthio)-7H-purine exerts its effects is primarily through the inhibition of specific enzymes involved in purine metabolism. The compound binds to the active site of these enzymes, blocking their activity and thereby disrupting the metabolic pathways. This inhibition can lead to the accumulation of certain metabolites, which may have therapeutic effects in the treatment of diseases such as cancer and viral infections.
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-8-methyl-2-(methylthio)-4H-1-benzopyran-4-one
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Comparison: While 6-Chloro-8-methyl-2-(methylthio)-7H-purine shares some structural similarities with these compounds, it is unique in its purine ring structure, which imparts distinct chemical and biological properties. The presence of the purine ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C7H7ClN4S |
|---|---|
Molekulargewicht |
214.68 g/mol |
IUPAC-Name |
6-chloro-8-methyl-2-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H7ClN4S/c1-3-9-4-5(8)11-7(13-2)12-6(4)10-3/h1-2H3,(H,9,10,11,12) |
InChI-Schlüssel |
RKEBFIJQZVMGKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=NC(=N2)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


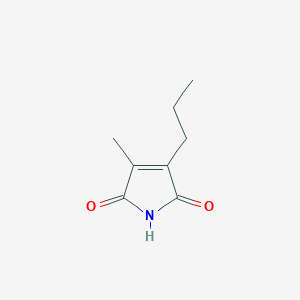
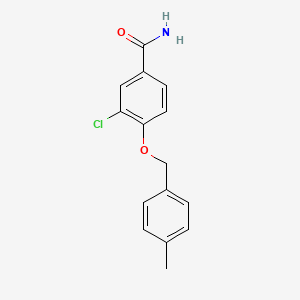
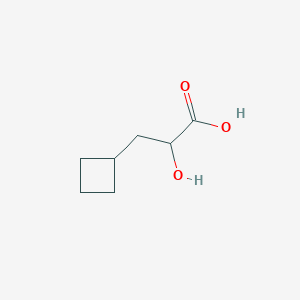
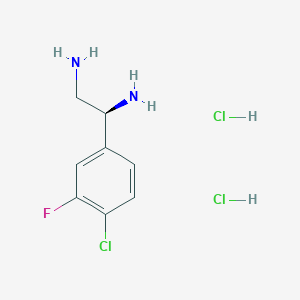
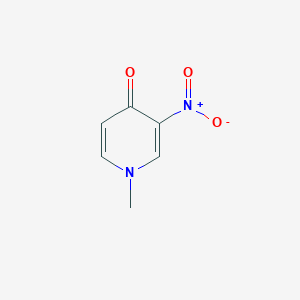
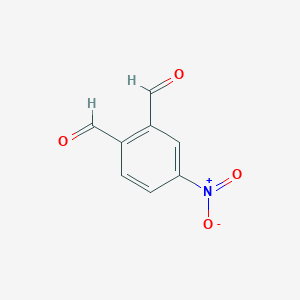
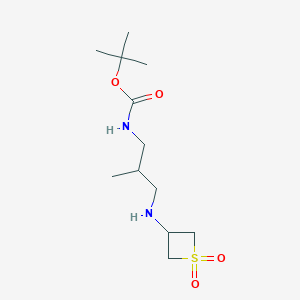
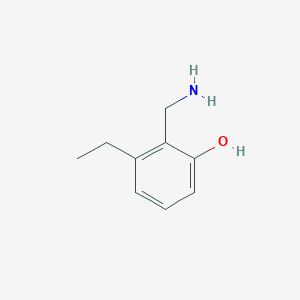
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
